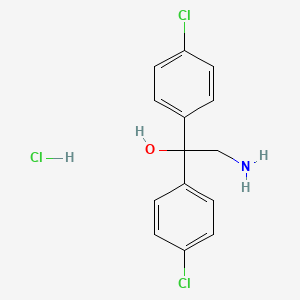

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-1,1-bis(4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO.ClH/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11;/h1-8,18H,9,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKRQEGPPYHEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(C2=CC=C(C=C2)Cl)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride can be synthesized by reacting 2-amino-1,1-bis(4-chlorophenyl)ethanol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride, such as ketones, aldehydes, amines, and alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride, with the CAS number 1052540-16-5, is a chemical compound with a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, biochemical studies, and pharmaceutical development.

Chemical Reactions

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution: Can undergo nucleophilic substitution reactions to form different derivatives using nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Applications in Scientific Research

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride is used in various scientific disciplines:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

- Biology: It is used in the study of biochemical pathways and enzyme interactions.

- Medicine: It acts as a precursor in the synthesis of pharmaceuticals with potential analgesic and anti-inflammatory properties.

- Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Biological Activities

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride exhibits diverse pharmacological properties:

- Antibacterial Activity: Compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity: It has shown activity against several fungal strains, with effective MIC values against Candida albicans.

- Anti-inflammatory Activity: It inhibits the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (MIC) | Notes |

|---|---|---|

| Antibacterial | 0.0039−0.025 mg/mL | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Varies by strain | Effective against Candida spp. |

| Anti-inflammatory | Significant inhibition observed | Inhibits NO production in RAW 264.7 cells |

Case Studies

- Antimicrobial Efficacy: Studies have assessed antimicrobial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth with selectivity for certain strains.

- Inflammation Model: In an inflammation model induced by HMGB1, the compound showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Effects: Chlorophenyl vs. Fluorophenyl

- 2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride (CAS 1200-27-7): Molecular Formula: C₁₀H₁₅ClFN Molecular Weight: 215.68 g/mol Key Differences: Replaces one chlorophenyl group with a fluorophenyl ring and introduces a branched methylpropane backbone. Fluorine’s electronegativity may reduce electron density compared to chlorine, altering reactivity and binding interactions .

- 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (CAS 2794-41-4): Molecular Formula: C₉H₁₃ClFNO Molecular Weight: 205.66 g/mol Key Differences: Contains a single fluorophenyl group and a methylamino-ethanol backbone.

Backbone Variations: Ethanolamine vs. Acetophenone

- 2-Amino-1-(4-chlorophenyl)ethan-1-one Hydrochloride (CAS 5467-71-0): Molecular Formula: C₈H₉Cl₂NO Molecular Weight: 206.07 g/mol Key Differences: Features a ketone group instead of a hydroxyl, eliminating hydrogen-bonding capacity. The planar ketone may reduce solubility in polar solvents compared to the ethanolamine derivative .

Halogenated Heterocyclic Analogs

- 2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine Dihydrochloride (CAS 1820740-72-4):

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol HCl* | C₁₄H₁₄Cl₂NOHCl | 328.65 (estimated) | Two 4-chlorophenyl groups | Amino, hydroxyl, hydrochloride |

| 2-Amino-1-(4-fluorophenyl)-2-methylpropane HCl | C₁₀H₁₅ClFN | 215.68 | 4-fluorophenyl, methylpropane | Amino, hydrochloride |

| 1-(4-Fluorophenyl)-2-(methylamino)ethanol HCl | C₉H₁₃ClFNO | 205.66 | 4-fluorophenyl, methylamino-ethanol | Amino, hydroxyl, hydrochloride |

| 2-Amino-1-(4-chlorophenyl)ethanone HCl | C₈H₉Cl₂NO | 206.07 | 4-chlorophenyl, ketone | Amino, ketone, hydrochloride |

| 2-(4-Chlorophenyl)-imidazole-ethylamine HCl | C₁₁H₁₄Cl₃N₃ | 298.61 | 4-chlorophenyl, imidazole | Amino, dihydrochloride |

*Estimated for the target compound based on structural analogs.

Research Findings and Implications

- Electronic Effects : Chlorophenyl groups increase lipophilicity and electron-withdrawing properties compared to fluorophenyl analogs, favoring interactions with hydrophobic binding pockets .

- Hydrogen Bonding: The hydroxyl group in ethanolamine derivatives enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

- Salt Forms : Hydrochloride salts improve stability and bioavailability, as seen in pseudoephedrine and cetirizine derivatives .

Actividad Biológica

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride, with the CAS number 1052540-16-5, is a chemical compound characterized by its unique structure and potential biological activities. This compound has garnered attention for its diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride is . Its structural formula indicates the presence of two chlorinated phenyl groups attached to an ethanolic backbone, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 285.63 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antibacterial Activity

Research has demonstrated that 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride exhibits significant antibacterial properties. A study indicated that compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from to mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against several fungal strains with promising results. For instance, MIC values against Candida albicans were reported to be within effective ranges, indicating its potential use in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride have been explored in various studies. It was found to inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, demonstrating its potential as an anti-inflammatory agent. The inhibition rates were linked to the structural characteristics of the compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth with a notable selectivity for certain strains .

- Inflammation Model : In a model of inflammation induced by HMGB1, the compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting its potential therapeutic application in inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness (MIC) | Notes |

|---|---|---|

| Antibacterial | mg/mL | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Varies by strain | Effective against Candida spp. |

| Anti-inflammatory | Significant inhibition observed | Inhibits NO production in RAW 264.7 cells |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.